tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate
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Overview
Description
“tert-Butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate” is a chemical compound that can be used in the synthesis of various inhibitors . It has potential medical uses for treating conditions like diabetes and obesity .
Synthesis Analysis
This compound can be used to synthesize ketohexokinase (KHK) inhibitors . It is also a useful reagent for the synthesis of dihydroisoindolecarboxamide derivatives as Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) inhibitors .Molecular Structure Analysis
The molecular formula of “this compound” is C11H20N2O2 . Its average mass is 212.289 Da and its monoisotopic mass is 212.152481 Da .Chemical Reactions Analysis
The compound is used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives as melanin concentrating hormone (MCH-1R) antagonists . It is also used in the synthesis of dihydroisoindolecarboxamide derivatives as NAMPT and ROCK inhibitors .Physical and Chemical Properties Analysis
The compound has a molecular formula of C11H20N2O2 . It has an average mass of 212.289 Da and a monoisotopic mass of 212.152481 Da .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 5-methyl-2,6-diazaspiro[3.4]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-9-12(5-6-13-9)7-14(8-12)10(15)16-11(2,3)4/h9,13H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PROPVIXTACNHDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CCN1)CN(C2)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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